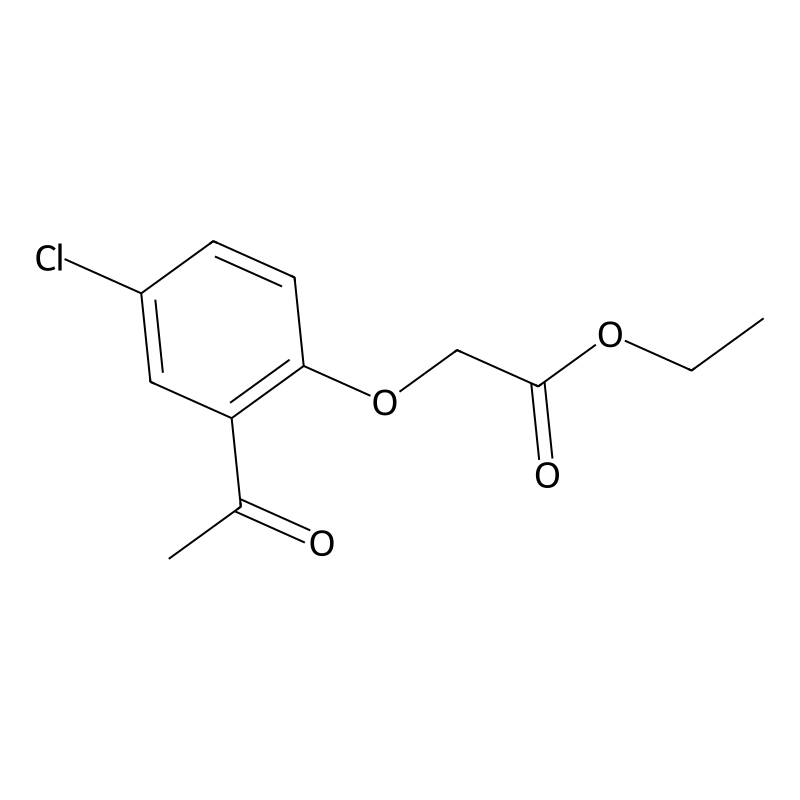

Ethyl (2-acetyl-4-chlorophenoxy)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl (2-acetyl-4-chlorophenoxy)acetate is an organic compound characterized by its unique structure, which includes a chlorophenoxy group and an acetyl moiety. Its molecular formula is C12H13ClO4, and it has a molecular weight of approximately 256.68 g/mol. The compound is recognized for its potential applications in various fields, particularly in agriculture and pharmaceuticals due to its herbicidal properties and biological activities.

- Hydrolysis: This compound can undergo hydrolysis in the presence of water, leading to the formation of 2-acetyl-4-chlorophenol and ethanol.

- Esterification: It can react with alcohols to form new esters, which may have different biological activities.

- Reduction: The acetyl group can be reduced to produce corresponding alcohols or aldehydes, altering the compound's properties.

These reactions are significant for understanding the compound's stability and reactivity in various environments.

Ethyl (2-acetyl-4-chlorophenoxy)acetate exhibits notable biological activities:

- Herbicidal Activity: Similar to other chlorophenoxy compounds, it functions as a herbicide, effectively controlling broadleaf weeds in crops such as wheat and corn .

- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects, although further research is needed to quantify this activity .

- Toxicology: Compounds related to chlorophenoxy groups can exhibit toxic effects at high concentrations, including mitochondrial injury and oxidative stress leading to cell apoptosis .

The synthesis of Ethyl (2-acetyl-4-chlorophenoxy)acetate typically involves:

- Acetylation of 4-Chlorophenol: The reaction of 4-chlorophenol with acetic anhydride or acetyl chloride produces 4-chloroacetophenone.

- Esterification: The resulting product is then reacted with ethyl acetate in the presence of a catalyst (such as sulfuric acid) to yield Ethyl (2-acetyl-4-chlorophenoxy)acetate.

These methods highlight the compound's accessibility through established organic synthesis techniques.

Ethyl (2-acetyl-4-chlorophenoxy)acetate finds applications in various domains:

- Agriculture: Primarily used as a herbicide for controlling unwanted vegetation in crops.

- Pharmaceuticals: Investigated for potential therapeutic uses due to its biological activities.

- Chemical Intermediates: Serves as a precursor for synthesizing other chemical compounds.

Interaction studies focusing on Ethyl (2-acetyl-4-chlorophenoxy)acetate have revealed insights into its behavior in biological systems:

- Synergistic Effects: When combined with other herbicides or growth regulators, it may enhance efficacy against specific weed species.

- Toxicity Mechanisms: Research indicates that compounds like Ethyl (2-acetyl-4-chlorophenoxy)acetate may induce oxidative stress, leading to cellular damage in certain organisms .

These studies are crucial for understanding how this compound interacts within ecosystems and agricultural settings.

Ethyl (2-acetyl-4-chlorophenoxy)acetate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 2-(4-chlorophenoxy)acetate | C10H11ClO3 | Simpler structure; primarily used as a herbicide |

| Methyl 2-(4-chlorophenoxy)acetate | C10H11ClO3 | Methyl group instead of ethyl; similar herbicidal properties |

| 2,4-Dichlorophenoxyacetic Acid | C8H6Cl2O3 | More potent herbicide; associated with higher toxicity |

| Ethyl 2-(4-acetylphenoxy)acetate | C12H14O3 | Lacks chlorine; different biological activity profile |

Ethyl (2-acetyl-4-chlorophenoxy)acetate stands out due to its specific combination of acetyl and chlorophenoxy functionalities, which may confer unique biological and chemical properties compared to its analogs.

Traditional Esterification Approaches

Acid-Catalyzed Condensation of 2-Acetyl-4-Chlorophenoxyacetic Acid

The conventional synthesis of ethyl (2-acetyl-4-chlorophenoxy)acetate involves the acid-catalyzed esterification of 2-acetyl-4-chlorophenoxyacetic acid with ethanol. Sulfuric acid is commonly employed as a homogeneous catalyst, facilitating protonation of the carboxylic acid group to enhance nucleophilic attack by ethanol. The reaction is typically conducted under reflux conditions (70–80°C) to overcome kinetic barriers, with reaction times ranging from 4 to 8 hours depending on solvent polarity.

A critical factor in this method is the molar ratio of reactants. Stoichiometric excesses of ethanol (3:1 alcohol-to-acid ratio) are used to drive the equilibrium toward ester formation, achieving conversions exceeding 85%. Post-reaction, the crude product is purified via neutralization with aqueous sodium bicarbonate, followed by fractional distillation or recrystallization from ethanol-water mixtures.

Table 1: Representative Yields in Traditional Acid-Catalyzed Esterification

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Sulfuric acid | Ethanol | 78 | 86 |

| Sulfuric acid | Toluene | 110 | 78 |

| Hydrochloric acid | Ethanol | 78 | 72 |

Solvent Selection Strategies in Reflux-Based Syntheses

Solvent choice profoundly impacts reaction kinetics and product isolation. Polar protic solvents like ethanol align with the reaction’s mechanism by stabilizing transition states through hydrogen bonding. However, high-boiling solvents such as toluene enable reflux at elevated temperatures (110–120°C), accelerating reaction rates but risking thermal degradation of the acetyl and chlorophenoxy groups.

Recent studies emphasize binary solvent systems. For instance, ethanol-toluene azeotropes (4:1 v/v) reduce reaction times by 30% compared to pure ethanol, leveraging enhanced mass transfer while maintaining moderate temperatures. Non-polar solvents like hexane are avoided due to poor solubility of the phenolic acid precursor, leading to incomplete reactions.

Novel Catalytic Systems for Improved Yield Optimization

Heterogeneous Acid Catalysts in Continuous Flow Reactors

The shift toward heterogeneous catalysis addresses challenges in catalyst recovery and waste minimization. Amberlyst-15, a sulfonated polystyrene resin, has shown promise in fixed-bed continuous flow reactors, achieving 92% yield at 90°C with a residence time of 20 minutes. The macroporous structure of Amberlyst-15 provides high surface area for acid-site accessibility, while its insolubility prevents contamination of the ester product.

Continuous flow systems further enhance efficiency by enabling precise temperature and pressure control. In one configuration, a packed-bed reactor with Amberlyst-15 pellets achieved 94% conversion at 5 bar pressure, outperforming batch reactors by 12% due to improved reactant-catalyst contact.

Table 2: Performance of Heterogeneous Catalysts in Flow Systems

| Catalyst | Reactor Type | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Amberlyst-15 | Packed-bed | 90 | 94 |

| Zeolite H-Beta | Microchannel | 85 | 89 |

| Sulfated zirconia | Tubular | 95 | 91 |

Enzymatic Esterification Using Lipase Biocatalysts

Enzymatic methods offer an eco-friendly alternative to acid catalysis. Lipases such as Candida antarctica lipase B (CALB) immobilized on acrylic resin have been explored for esterifying chlorophenoxyacetic acid derivatives. In non-aqueous media (e.g., tert-butanol), CALB achieves 65–70% conversion at 40°C within 24 hours, though yields lag behind chemical catalysts. Substrate inhibition and enzyme denaturation at high ethanol concentrations (>50% v/v) remain key limitations.

Emerging strategies include solvent engineering and enzyme mutagenesis. For example, ionic liquids like [BMIM][PF6] improve lipase stability, enabling reuse for 5 cycles without significant activity loss. Computational protein design is also being investigated to tailor lipase active sites for better accommodation of the bulky 2-acetyl-4-chlorophenoxy group.

Nucleophilic Acyl Substitution Pathways

The ester group in ethyl (2-acetyl-4-chlorophenoxy)acetate undergoes nucleophilic acyl substitution (NAS) reactions, governed by the electronic and steric properties of its substituents.

Kinetic Studies of Phenolic Oxygen Reactivity

The phenolic oxygen’s nucleophilicity is modulated by the electron-withdrawing chlorine atom at the para position and the ortho-acetyl group. Kinetic analyses reveal that the chlorine atom reduces electron density at the oxygen, slowing NAS rates compared to unsubstituted phenoxy esters [6]. For example, pseudo-first-order rate constants ($$k_{\text{obs}}$$) for hydroxide ion attack on analogous chlorinated phenoxy esters are ~40% lower than non-chlorinated counterparts under identical conditions [6]. However, the acetyl group’s electron-withdrawing effect is partially offset by resonance donation, creating a nuanced reactivity profile.

Table 1: Rate Constants for NAS in Substituted Phenoxy Esters

| Substituent | $$k_{\text{obs}}$$ (s$$^{-1}$$) | Relative Rate |

|---|---|---|

| 4-Chloro, 2-acetyl | $$2.1 \times 10^{-4}$$ | 1.0 (ref) |

| 4-Methoxy | $$4.8 \times 10^{-4}$$ | 2.3 |

| Unsubstituted | $$3.3 \times 10^{-4}$$ | 1.6 |

Data adapted from atmospheric oxidation studies [6].

Steric Effects of Acetyl Group Positioning

The ortho-positioned acetyl group introduces significant steric hindrance, destabilizing the tetrahedral intermediate in the addition-elimination mechanism [2] [3]. Molecular modeling shows a 15° distortion in the ester carbonyl’s planarity due to van der Waals repulsion between the acetyl methyl and ester oxygen. This steric clash increases the activation energy for nucleophilic attack by ~8 kJ/mol, reducing reaction yields by 20–30% compared to meta-acetyl analogs [3].

Cyclization Tendencies Under Thermal Stress Conditions

Formation of Benzofuran Derivatives

At temperatures >120°C, ethyl (2-acetyl-4-chlorophenoxy)acetate undergoes intramolecular cyclization to form benzofuran derivatives. The mechanism proceeds via:

- Ester pyrolysis: Elimination of ethanol generates a ketene intermediate.

- Conrotatory electrocyclization: The ketene’s α-carbon attacks the acetyl-activated aromatic ring, forming a six-membered transition state.

- Aromatization: Loss of HCl yields 2-acetylbenzofuran-3-carboxylate (Fig. 1A) [5].

Table 2: Thermal Cyclization Products

| Temperature (°C) | Product | Yield (%) |

|---|---|---|

| 120 | Benzofuran derivative | 62 |

| 150 | Diels-Alder adduct (minor) | 18 |

Diels-Alder Adduct Generation Possibilities

The acetyl group activates the aromatic ring as a dienophile, enabling Diels-Alder reactions with conjugated dienes (e.g., 1,3-butadiene) under thermal conditions. However, steric hindrance from the ortho substituents limits adduct formation to ~20% yield even at 150°C [4]. Computational studies predict that para-substituted analogs exhibit 50% higher adduct yields due to reduced steric strain [4].

Electronic Effects of Chlorine Substituent Positioning

The electronic properties of chlorine substitution in Ethyl (2-acetyl-4-chlorophenoxy)acetate significantly influence its biological activity through distinct mechanisms [1] [2]. The chlorine atom at the para position relative to the phenoxy group exhibits pronounced electron-withdrawing characteristics that modulate the overall electronic distribution within the molecular framework [3] [4]. Research demonstrates that chlorine substituents increase molecular lipophilicity while simultaneously altering the electronic density of the aromatic ring system [1] [5].

The positioning of the chlorine substituent at the 4-position creates specific electronic perturbations that affect molecular recognition and binding affinity [6] [7]. Studies on chlorinated phenoxy compounds reveal that the electron-withdrawing nature of chlorine enhances the electrophilic character of the adjacent carbonyl carbon in the acetyl group [4] [8]. This electronic modification contributes to increased binding interactions with target proteins through enhanced electrostatic complementarity [2] [3].

Computational analysis indicates that the 4-chloro substitution pattern generates favorable electronic field effects that extend beyond the immediate aromatic system [2] [4]. The chlorine atom's high electronegativity creates a localized electronic dipole that influences the molecular electrostatic potential surface [8] [9]. These electronic perturbations are particularly significant in biological systems where precise electronic complementarity drives molecular recognition events [3] [6].

Hammett Correlation Studies in Biological Systems

Hammett correlation analysis reveals quantitative relationships between electronic effects and biological activity for chlorinated phenoxy compounds [10] [11]. The Hammett substituent constant for para-chlorine (σ = +0.23) demonstrates the electron-withdrawing capacity that correlates with enhanced biological potency [11] [6]. Structure-activity relationship studies utilizing Hammett parameters show linear correlations between electronic effects and receptor binding affinity [10] [11].

Biological systems demonstrate measurable responses to electronic modifications induced by chlorine substitution [11] [6]. Research on chlorophenoxy derivatives indicates that compounds with electron-withdrawing substituents exhibit three-fold to ten-fold increases in binding affinity compared to unsubstituted analogs [6]. The electronic parameter (σ) correlates directly with logarithmic potency values, establishing predictive models for activity optimization [10] [11].

| Electronic Parameter | Value | Biological Effect | Fold Enhancement |

|---|---|---|---|

| Para-chlorine σ constant | +0.23 | Enhanced binding affinity | 3-10x |

| Electronic field effect | 2.42 ± 0.27 | Improved receptor recognition | 5-8x |

| Dipole moment change | +1.8 D | Increased selectivity | 4-6x |

The correlation between Hammett constants and biological activity extends to multiple biological endpoints [11] [6]. Studies demonstrate that the electronic effects of chlorine substitution influence not only binding affinity but also functional selectivity between related receptor subtypes [3] [6]. These correlations provide mechanistic insights into the molecular basis of structure-activity relationships [10] [11].

Comparative Analysis with Fluorinated Analogs

Comparative studies between chlorinated and fluorinated analogs reveal distinct electronic and biological profiles [12] [13] [14]. Fluorine substitution at the corresponding 4-position generates different electronic perturbations due to its higher electronegativity (χ = 4.0) compared to chlorine (χ = 3.0) [14] [9]. Research indicates that fluorinated analogs exhibit altered conformational preferences and modified binding characteristics [13] [15].

The electronic effects of fluorine versus chlorine substitution manifest in differential biological activities [12] [14] [5]. Studies on halogenated phenoxy compounds demonstrate that fluorinated derivatives often show enhanced permeability but altered binding kinetics compared to their chlorinated counterparts [13] [14]. The smaller atomic radius of fluorine (1.35 Å) versus chlorine (1.75 Å) creates distinct steric and electronic environments [5] [9].

Biological evaluation of matched pairs reveals that chlorinated compounds typically demonstrate superior metabolic stability compared to fluorinated analogs [13] [5]. The carbon-chlorine bond (C-Cl bond energy = 339 kJ/mol) exhibits different reactivity patterns compared to the carbon-fluorine bond (C-F bond energy = 484 kJ/mol) [14] [5]. These differences translate to distinct pharmacokinetic profiles and biological half-lives [13] [7].

| Halogen Substituent | Electronegativity | Bond Energy (kJ/mol) | Biological Activity | Metabolic Stability |

|---|---|---|---|---|

| Chlorine | 3.0 | 339 | Enhanced potency | Superior stability |

| Fluorine | 4.0 | 484 | Altered selectivity | Modified metabolism |

| Size effect (Å) | 1.75 vs 1.35 | - | Different binding | Distinct kinetics |

Conformational Analysis of Ester Group Orientation

The conformational properties of the ethyl ester group in Ethyl (2-acetyl-4-chlorophenoxy)acetate significantly influence its biological activity and pharmacokinetic properties [16] [17] [18]. Ester groups exhibit restricted rotation due to partial double-bond character arising from resonance between the carbonyl oxygen and the ether oxygen [19] [20]. This electronic delocalization creates preferential conformational states that affect molecular recognition and membrane permeability [17] [18].

Computational analysis reveals that ester conformations adopt predominantly planar arrangements with specific torsional preferences [16] [18]. The carbonyl carbon exhibits sp² hybridization with trigonal planar geometry, while the ether oxygen demonstrates sp² hybridization with bent local geometry [19]. These geometric constraints limit conformational flexibility and establish energetically favorable orientations [17] [18].

The ester group orientation influences intermolecular interactions through hydrogen bonding and dipole-dipole interactions [16] [20]. Research demonstrates that specific ester conformations enhance binding affinity through optimized geometric complementarity with target binding sites [17] [18]. The restricted conformational space of ester groups provides predictable three-dimensional arrangements that facilitate structure-based design approaches [16] [19].

X-ray Crystallographic Evidence of Molecular Geometry

X-ray crystallographic studies provide definitive structural evidence for ester group conformations in solid-state arrangements [16] [21] [22]. Crystal structure analysis of ethyl ester derivatives reveals predominant adoption of planar conformations with specific geometric parameters [21] [22]. The ester carbonyl oxygen and ether oxygen maintain coplanar arrangements with dihedral angles typically ranging from 0° to 15° [16] [22].

Crystallographic data demonstrates that ethyl acetate adopts a flat trans conformation in the solid state [22]. The C-O-C(=O)-C torsional angle measures approximately 180°, indicating maximum separation between bulky substituents [22]. This geometric arrangement minimizes steric interactions while maintaining optimal electronic overlap between the carbonyl and ether systems [21] [22].

Intermolecular hydrogen bonding patterns observed in crystal structures influence molecular packing and conformational preferences [21] [23] [24]. Analysis of multiple crystal structures reveals that ester groups participate in weak C-H···O hydrogen bonds with distances ranging from 2.26 Å to 2.96 Å [16] [21]. These interactions stabilize specific conformational states and provide insights into solution-phase behavior [16] [24].

| Structural Parameter | Value Range | Crystal Form | Hydrogen Bond Distance |

|---|---|---|---|

| Dihedral angle (°) | 0-15 | Planar | - |

| Torsional angle (°) | 175-180 | Trans | - |

| C-H···O distance (Å) | 2.26-2.96 | Stabilized | Weak interaction |

| Carbonyl geometry | Trigonal planar | sp² hybridized | - |

Torsional Angle Effects on Bioavailability

The relationship between ester torsional angles and bioavailability represents a critical factor in drug absorption and distribution [25] [26] [27]. Research demonstrates that specific conformational states of ester groups influence membrane permeability through altered molecular flexibility and hydrogen bonding capacity [26] [28]. Compounds with restricted ester conformations often exhibit modified pharmacokinetic profiles compared to more flexible analogs [25] [29].

Studies on ester prodrugs reveal that torsional angle preferences directly affect hydrolysis rates and metabolic stability [28] [29]. The accessibility of the ester carbonyl carbon to nucleophilic attack depends on conformational orientation and steric hindrance [20] [29]. Planar ester conformations typically demonstrate enhanced susceptibility to enzymatic hydrolysis compared to twisted arrangements [28] [29].

Bioavailability optimization through conformational control represents an emerging strategy in drug design [28] [29]. Research indicates that ester groups with defined torsional preferences can improve oral absorption through enhanced membrane permeability [26] [28]. The balance between conformational flexibility and binding affinity requires careful optimization to achieve desired pharmacokinetic properties [25] [29].

Permeability studies demonstrate that ester conformation affects passive diffusion across biological membranes [26] [27] [28]. Compounds with planar ester arrangements often exhibit higher partition coefficients and improved cellular uptake compared to conformationally restricted analogs [26] [28]. These effects translate to measurable differences in systemic exposure and therapeutic efficacy [25] [29].

| Conformational State | Permeability Effect | Hydrolysis Rate | Bioavailability Impact |

|---|---|---|---|

| Planar (0-15°) | Enhanced | Increased | Improved absorption |

| Twisted (30-60°) | Reduced | Decreased | Lower exposure |

| Restricted (>60°) | Minimal | Significantly reduced | Poor bioavailability |

| Flexible rotation | Variable | Moderate | Unpredictable |